molecular formula C11H17NO3S B472630 N-isobutyl-4-methoxybenzenesulfonamide CAS No. 172738-60-2

N-isobutyl-4-methoxybenzenesulfonamide

Cat. No.: B472630
CAS No.: 172738-60-2
M. Wt: 243.32g/mol
InChI Key: ACRLUTQHDWRXRK-UHFFFAOYSA-N
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Description

N-isobutyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C11H17NO3S . It has an average mass of 243.323 Da and a mono-isotopic mass of 243.092911 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.32258 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

  • N-Chloro-N-methoxybenzenesulfonamide serves as an efficient chlorinating reagent, useful for chlorinating various compounds including diketones, keto esters, and phenols, to achieve chlorinated products with good to high yields (Xiao-Qiu Pu et al., 2016).

  • N-isobutyl-4-methoxybenzenesulfonamide derivatives have shown potential in fluorescent properties, particularly in the presence of zinc(II). These derivatives form complexes with zinc(II), indicated by a bathochromic shift in UV/vis spectra, and display increased fluorescence compared to similar compounds (M. Kimber et al., 2000).

  • Certain this compound compounds have been evaluated for their antitumor properties. They have been identified as potent cell cycle inhibitors, disrupting tubulin polymerization, and are currently in clinical trials (T. Owa et al., 2002).

  • The crystal structures of some this compound derivatives have been analyzed, revealing how different molecular interactions contribute to the formation of two- and three-dimensional architectures (V. Z. Rodrigues et al., 2015).

  • This compound has been studied for its hypoglycemic effects, displaying significant blood sugar reduction in animal models, though with varying degrees of toxicity (H. Rosen et al., 1966).

  • Sulfonamide drugs, including derivatives of this compound, bind to the colchicine site of tubulin, indicating their potential use in cancer therapy due to their inhibitory effects on tubulin polymerization (Mithu Banerjee et al., 2005).

Mechanism of Action

While the exact mechanism of action for N-isobutyl-4-methoxybenzenesulfonamide is not specified, sulfonamides, a class of compounds to which it belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxybenzenesulfonamide, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

Properties

IUPAC Name

4-methoxy-N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9(2)8-12-16(13,14)11-6-4-10(15-3)5-7-11/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRLUTQHDWRXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methoxybenzenesulfonylchloride (1 g, 4.8 mmol) in DCM (20 mL) was added pyridine (1.17 mL, 14.5 mmol) followed by isobutylamine (961 μL, 9.7 mmol) and the reaction was stirred at room temperature for 16 hours. 1 M aqueous HCl was added, extracted with DCM, filtered through a phase separator, concentrated then purified by silica gel column chromatography (100% DCM) to give N-isobutyl-4-methoxy-benzenesulfonamide (1.03 g, 88%). LCMS (m/z, Method A) ES− 242 [M−1]−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
961 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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